N-(4-fluorophenyl)-2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide
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Overview
Description
N-(4-fluorophenyl)-2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fluorophenyl group, a methoxyphenyl group, and an imidazole ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the phenyl and methoxyphenyl groups. The final step involves the addition of the fluorophenyl group and the formation of the acetamide linkage. Common reagents used in these reactions include various halogenated compounds, amines, and catalysts under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and yield. The use of high-throughput screening and optimization of reaction conditions is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to remove oxygen-containing groups or reduce double bonds.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
N-(4-fluorophenyl)-2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide
- N-(4-bromophenyl)-2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide
Uniqueness
N-(4-fluorophenyl)-2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide stands out due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms often enhance the stability and lipophilicity of compounds, making them more effective in various applications .
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O2S/c1-30-20-13-7-16(8-14-20)22-24(28-23(27-22)17-5-3-2-4-6-17)31-15-21(29)26-19-11-9-18(25)10-12-19/h2-14H,15H2,1H3,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVIDBSPMRGCZFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=CC=C3)SCC(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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